anti-BrP-LPA

Description

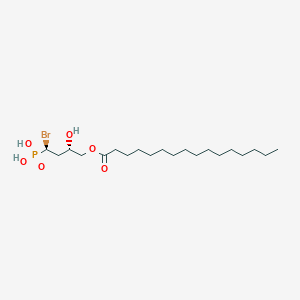

Structure

2D Structure

Properties

Molecular Formula |

C20H40BrO6P |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

[(1S,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |

InChI |

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19+/m0/s1 |

InChI Key |

HLVKVWDSLLFMSX-RBUKOAKNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@@H](P(=O)(O)O)Br)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |

Origin of Product |

United States |

Molecular Pharmacology of Anti Brp Lpa

Dual Inhibitory Modality of anti-BrP-LPA

A key feature of this compound is its dual mechanism of action, functioning as both a pan-antagonist of lysophosphatidic acid (LPA) receptors and an inhibitor of the enzyme autotaxin (ATX). nih.govnih.govaacrjournals.org ATX is the primary producer of LPA in the bloodstream through the hydrolysis of lysophosphatidylcholine (B164491) (LPC). nih.govmdpi.com By simultaneously blocking the receptors that mediate LPA's cellular effects and inhibiting the enzyme that synthesizes LPA, this compound offers a comprehensive approach to disrupting the ATX-LPA signaling axis. nih.govaacrjournals.org This dual activity has shown potential in reducing cancer cell migration and invasion in preclinical studies. nih.govnih.govaacrjournals.org

Lysophosphatidic Acid Receptor Pan-Antagonism by this compound

The this compound compound acts as a broad-spectrum antagonist, blocking the action of LPA across multiple G protein-coupled receptors (GPCRs). nih.govnih.gov This pan-antagonism is a critical component of its pharmacological activity.

Antagonistic Activity Across LPAR1, LPAR2, LPAR3, LPAR4, and LPAR5

Research has demonstrated that this compound antagonizes five of the known LPA receptors: LPAR1, LPAR2, LPAR3, LPAR4, and LPAR5. nih.govnih.gov Specifically, it acts as a pan-antagonist for the endothelial differentiation gene (EDG) family of LPA receptors, which includes LPAR1, LPAR2, and LPAR3. nih.gov For the purinergic family of GPCRs, this compound is an antagonist for LPAR5 and shows partial antagonism at LPAR4. nih.gov

The inhibitory constants (Ki) for the this compound isomer across these receptors have been quantified, highlighting its broad-spectrum activity.

| LPAR Isoform | Inhibitory Constant (Ki) in nmol/L |

|---|---|

| LPAR1 | 752 |

| LPAR2 | 241 |

| LPAR3 | 623 |

| LPAR4 | Partial Antagonism |

| LPAR5 | 376 |

Stereoselective Interactions with LPAR Isoforms

BrP-LPA exists as two diastereomers, syn and anti. nih.govnih.gov Studies have revealed that these stereoisomers exhibit different pharmacological activities at the LPAR isoforms. nih.govnih.gov While both isomers act as pan-antagonists for the EDG family of receptors (LPAR1, LPAR2, LPAR3), their binding affinities vary. nih.gov The this compound isomer was found to be a more effective inhibitor of cancer cell migration compared to the syn isomer. nih.govnih.gov

The table below presents the comparative inhibitory constants (Ki) for both the anti and syn diastereomers of BrP-LPA at the EDG family of LPA receptors.

| LPAR Isoform | This compound Ki (nmol/L) | syn-BrP-LPA Ki (nmol/L) |

|---|---|---|

| LPAR1 | 752 | 273 |

| LPAR2 | 241 | 250 |

| LPAR3 | 623 | 1830 |

Computational Modeling of this compound Binding to LPARs

Computational models have been successfully employed to predict the stereoselective antagonism of the BrP-LPA diastereomers for LPAR1, LPAR2, and LPAR3. nih.govnih.gov These models revealed that the phosphate (B84403) groups of both the syn and anti isomers form ionic interactions with basic residues in the amino terminus, as well as the third and seventh transmembrane domains of these receptors. nih.gov The models accurately predicted that both diastereomers would compete with LPA for binding, particularly at the R3.28 residue, and act as antagonists without eliciting agonist activity due to a lack of hydrophobic interactions within the transmembrane domain. nih.gov

Autotaxin Enzymatic Inhibition by this compound

In addition to its receptor antagonism, this compound is a potent inhibitor of the enzymatic activity of autotaxin (ATX). nih.govnih.gov ATX is a lysophospholipase D that plays a crucial role in the production of extracellular LPA. nih.gov

Competitive Inhibition Kinetics of ATX Activity

The anti and syn diastereomers of BrP-LPA are nanomolar inhibitors of the lysophospholipase D activity of autotaxin. nih.govnih.gov The diastereomeric mixture has been shown to inhibit over 98% of ATX activity at a concentration of 10 μmol/L. nih.gov The this compound isomer is a more potent inhibitor of ATX than the syn isomer. aacrjournals.org Kinetic studies have suggested that BrP-LPA acts as a competitive inhibitor of ATX. researchgate.net

| Compound | ATX Inhibition |

|---|---|

| BrP-LPA (diastereomeric mixture) | >98% at 10 µmol/L |

Differential Potency Compared to Other ATX Inhibitors

The inhibitory potency of this compound against autotaxin (ATX) has been a key focus of its pharmacological characterization. Research has demonstrated a clear stereospecificity in the inhibition of ATX, with the this compound isomer exhibiting significantly greater potency than its syn-BrP-LPA counterpart.

In a study measuring the inhibition of ATX activity, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 22 nM. nih.gov In contrast, its diastereomer, syn-BrP-LPA, was found to be nearly eight times less potent, with an IC₅₀ of 165 nM. nih.gov This marked difference underscores the critical role of stereochemistry in the molecular interaction between the inhibitor and the active site of the ATX enzyme. Both isomers, however, were capable of inhibiting over 98% of ATX activity at a concentration of 10 µmol/L. nih.gov

This differential potency is not only observed in enzymatic assays but also translates to functional cellular responses. For instance, the more potent ATX inhibitor, this compound, showed a greater ability to reduce the migration of MDA-MB-231 breast cancer cells compared to the syn isomer. nih.gov

When compared to other classes of ATX inhibitors, this compound, as a lipid-based inhibitor, demonstrates significant potency. While a direct comparative study under identical conditions is not always available, a general assessment can be made from published IC₅₀ values. For example, the lipid-based inhibitor S32826 has been reported with an even lower IC₅₀ of 5.6 nM, highlighting the high potency achievable with this class of inhibitors. researchgate.net The diastereomeric mixture of BrP-LPA has a reported IC₅₀ range of 0.7-1.6 µM. researchgate.net

Table 1: Comparative Potency of ATX Inhibitors

| Compound | IC₅₀ (ATX Inhibition) | Source |

|---|---|---|

| This compound | 22 nM | nih.gov |

| syn-BrP-LPA | 165 nM | nih.gov |

| BrP-LPA (diastereomeric mixture) | 0.7-1.6 µM | researchgate.net |

| S32826 | 5.6 nM | researchgate.net |

Non-LPAR Molecular Interactions of this compound

Based on a comprehensive review of the available scientific literature, there is no published research or data regarding the non-LPAR molecular interactions of this compound.

Direct Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Ion Channels

Consistent with the lack of information on broader non-LPAR interactions, there is no scientific evidence to suggest that this compound directly activates Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels. While the parent signaling molecule, lysophosphatidic acid (LPA), has been shown to directly activate TRPV1, this action has not been reported for the inhibitor this compound. nih.gov

Cellular and Subcellular Impact of Anti Brp Lpa in Preclinical Research

Modulation of Cellular Motility and Invasive Capabilities

The LPA signaling axis is a critical regulator of the actin cytoskeleton and cell motility, making its inhibition a key area of interest in oncology research. nih.gov The compound anti-BrP-LPA has been evaluated across various cancer models for its ability to impede the movement and invasive properties of cancer cells.

Inhibition of Cancer Cell Migration in Breast Cancer Models (MDA-MB-231 cells)

In studies utilizing the MDA-MB-231 human breast cancer cell line, a model known for its aggressive and migratory phenotype, this compound has demonstrated significant inhibitory effects on cell migration. nih.gov Research using a scratch wound assay showed that the anti isomer of BrP-LPA was more effective at inhibiting the migration of MDA-MB-231 cells compared to its syn diastereomer. nih.gov Specifically, treatment with 40 μmol/L of this compound resulted in a 57% decrease in cell migration compared to untreated control cells. nih.gov

Table 1: Effect of this compound on MDA-MB-231 Cell Migration

| Cell Line | Compound | Concentration | Result | Citation |

| MDA-MB-231 | This compound | 40 µmol/L | 57% decrease in cell migration | nih.gov |

Suppression of Cancer Cell Invasion in Breast Cancer Models (MDA-MB-231 cells)

The invasive potential of cancer cells is a crucial factor in metastasis. The this compound isomer has been shown to be superior to its syn counterpart in reducing the invasion of MDA-MB-231 cells through Matrigel-coated transwell membranes. nih.gov While both isomers demonstrated the ability to inhibit invasion, with the mixed diastereomers reducing invasion by approximately 52%, the anti isomer was highlighted for its greater efficacy in this regard. nih.gov

Table 2: Effect of BrP-LPA on MDA-MB-231 Cell Invasion

| Cell Line | Compound | Result | Citation |

| MDA-MB-231 | BrP-LPA (isomers) | ~52% inhibition of cell invasion | nih.gov |

Reduction of Glioma Cell Migration (GL261 cells)

Direct studies on the effect of this compound on the migration of GL261 murine glioma cells are limited. However, research has focused on the role of the broader BrP-LPA compound in the context of the glioma tumor microenvironment. researchgate.netechelon-inc.com BrP-LPA has been identified as a molecular tool that may sensitize vascular endothelial cells within GL261 glioma models to radiation therapy. researchgate.netmdpi.com This suggests that its primary impact in this cancer model is related to disrupting the tumor vasculature and enhancing the efficacy of other treatments, rather than directly halting the migration of the glioma cells themselves. researchgate.netechelon-inc.com

Decreased Endothelial Cell Migration

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis and is heavily dependent on the migration of endothelial cells. The LPA pathway is a known promoter of angiogenesis. nih.govnih.gov Preclinical studies have shown that treatment with BrP-LPA was superior to the chemotherapeutic agent Taxol in reducing blood vessel density in breast cancer tumors. nih.gov Furthermore, as a pan-LPA receptor inhibitor, BrP-LPA has been noted to reduce endothelial barrier disruption. nih.gov This reduction in tumor vascularity strongly indicates that this compound interferes with angiogenic processes, a key component of which is the directed migration of endothelial cells. nih.gov

Effects on Cellular Proliferation and Survival

The LPA signaling pathway is a well-established mediator of growth-factor-like effects, including the promotion of cell proliferation and the inhibition of apoptosis (programmed cell death). nih.govmdpi.comnih.gov By acting as an antagonist to LPA receptors and an inhibitor of the LPA-producing enzyme ATX, this compound is positioned to counteract these pro-cancer effects. nih.gov

In-vivo xenograft studies provide direct evidence of its impact on tumor growth, which is a net result of cell proliferation, survival, and death. In orthotopic breast cancer models using MDA-MB-231 cells, treatment with this compound at a dose of 3 mg/kg significantly decreased tumor volume compared to control groups. nih.gov This demonstrates a potent effect on slowing or reversing tumor growth. The compound is believed to exert these effects by blocking the growth-supporting and anti-apoptotic signals that are normally driven by LPA. nih.gov The ability of this compound to reduce tumor burden underscores its role in limiting cellular proliferation and survival in a preclinical setting. nih.govechelon-inc.com

Inhibition of Cancer Cell Proliferation (HCT-116 cells)

The compound α-bromomethylene phosphonate (B1237965) LPA (BrP-LPA) has been shown to reduce the size of colon (HCT-116) tumors in mouse models. echelon-inc.com Lysophosphatidic acid (LPA) itself is known to induce the proliferation of HCT-116 colon cancer cells. researchgate.net The LPA pathway, which BrP-LPA inhibits, is a key modulator of cancer cell proliferation, migration, and survival. nih.govnih.gov Specifically, in colon cancer cells like HCT-116, LPA receptors LPA2 and LPA3 are believed to promote proliferation. researchgate.net By acting as a pan-LPA receptor antagonist and an inhibitor of autotaxin (the primary enzyme that produces LPA), BrP-LPA interferes with these proliferative signals. echelon-inc.comnih.govnih.gov

Table 1: Effect of LPA on HCT-116 Cell Proliferation This table illustrates the baseline proliferative effect of LPA on HCT-116 cells, the pathway which this compound inhibits.

| Treatment Condition | Effect on HCT-116 Cells | Relevant LPA Receptors | Reference |

|---|---|---|---|

| LPA Stimulation | Induces proliferation | LPA2, LPA3 | researchgate.net |

| This compound Treatment | Reduces tumor size in mouse models | Acts as a pan-LPA receptor antagonist | echelon-inc.com |

Radiosensitization of Glioma Cells and Vascular Endothelial Cells

Preclinical studies have identified autotaxin (ATX) and lysophosphatidic acid (LPA) receptors as potential molecular targets for enhancing the effectiveness of radiation therapy in malignant glioma. nih.govnih.gov The inhibitor this compound has been instrumental in demonstrating this potential. nih.govnih.gov Treatment with this compound has been shown to radiosensitize both glioma cells and vascular endothelial cells. nih.govresearchgate.net In studies involving Human Umbilical Vein Endothelial Cells (HUVEC) and mouse brain microvascular cells (bEND.3), treatment with this compound alongside irradiation led to decreased clonogenic survival. nih.gov The compound effectively abrogates the radioprotective effects of LPA on vascular endothelial cells. nih.gov Furthermore, research suggests that the radiosensitizing effect of this compound on endothelial cells is likely mediated through the LPA1 and LPA3 receptors. nih.govnih.gov

Enhanced Radiation-Induced Cell Death in Endothelial and Glioma Cells

The combination of this compound with radiation has been found to significantly enhance cell death in both endothelial and glioma cells compared to radiation alone. nih.gov In studies on endothelial cells, the addition of this compound to irradiated cells resulted in a notable decrease in survival. nih.gov For instance, at a radiation dose of 2 Gy, the inhibition of ATX and LPA receptors by this compound led to a 45% decrease in the survival of glioma cells compared to the control group. nih.gov A similar and even more pronounced effect was observed in bEnd.3 endothelial cells, where at 4 Gy, this compound treatment enhanced radiation-induced cell death by 70%. nih.gov This enhanced cytotoxicity highlights the compound's role in augmenting the therapeutic effects of radiation on the tumor vasculature. nih.govresearchgate.net

Table 2: Enhanced Radiation-Induced Cell Death with this compound

| Cell Type | Radiation Dose | Effect of this compound | Reference |

|---|---|---|---|

| GL261 Glioma Cells | 2 Gy | 45% decrease in survival vs. control | nih.gov |

| bEnd.3 Endothelial Cells | 4 Gy | 70% enhancement of radiation-induced cell death vs. control | nih.gov |

Regulation of Angiogenesis and Tumor Vasculature Remodeling

This compound has demonstrated significant effects on the formation of new blood vessels (angiogenesis) and the structure of the tumor vasculature in various preclinical cancer models.

Reduction of Tumor Blood Vessel Density in Breast Cancer Xenografts

In studies using orthotopic breast cancer xenografts (MDA-MB-231 cells), treatment with this compound resulted in a significant reduction in tumor blood vessel density. nih.gov Notably, this compound was found to be superior to the chemotherapy drug Taxol in decreasing the density of these vessels. nih.govresearchgate.net This anti-angiogenic effect is a key component of its anti-cancer activity, as it restricts the tumor's access to nutrients and oxygen supplied by the blood vessels. nih.gov Both the anti and syn isomers of BrP-LPA were effective in reducing tumor size. nih.gov

Disruption of Endothelial Cell Tubule Formation

A critical step in angiogenesis is the formation of tube-like structures by endothelial cells. This compound has been shown to disrupt this process. nih.gov In vitro studies using HUVEC and bEND.3 cells demonstrated that treatment with this compound led to decreased tubule formation. nih.gov This effect is significant because the ability of a tumor to create new vasculature is essential for its growth and invasion into surrounding tissues. nih.gov Further investigation revealed that the disruption of tubule formation is likely mediated by the inhibition of LPA1 and LPA3 receptors on endothelial cells. nih.govnih.gov

Suppression of Tumor Angiogenesis in Lung Cancer Models

The anti-angiogenic properties of this compound have also been confirmed in lung cancer models. nih.govnih.gov In a three-dimensional xenograft model of non-small cell lung cancer (A549 cells), treatment with this compound led to a marked inhibition of tumor growth and a dramatic reduction in tumor vascularization. nih.govnih.gov These findings indicate that the dual-activity of this compound, inhibiting both the LPA signaling pathway and the LPA-producing enzyme autotaxin, effectively suppresses the formation of new blood vessels required for tumor progression. nih.gov

Table 3: Summary of this compound's Anti-Angiogenic Effects

| Cancer Model | Specific Effect | Key Finding | Reference |

|---|---|---|---|

| Breast Cancer Xenografts (MDA-MB-231) | Reduction of Blood Vessel Density | Superior to Taxol in reducing vessel density | nih.govresearchgate.net |

| Endothelial Cells (HUVEC, bEnd.3) | Disruption of Tubule Formation | Mediated via LPA1 and LPA3 receptors | nih.govnih.gov |

| Lung Cancer Xenografts (A549) | Suppression of Tumor Angiogenesis | Dramatically reduced tumor vascularization | nih.govnih.gov |

Downstream Signal Transduction Pathway Modulation

Preclinical studies have illuminated the capacity of this compound to interfere with several critical signaling cascades that are normally activated by LPA. By targeting both the production and the receptor-mediated signaling of LPA, this compound orchestrates a multi-pronged assault on cellular processes that contribute to disease progression, particularly in the context of cancer.

The activation of LPA receptors is well-established to trigger downstream signaling through the Rho and Rac families of small GTPases. nih.gov These proteins are master regulators of the actin cytoskeleton and are pivotal for controlling cell shape, motility, and the formation of migratory structures. nih.gov The Rho pathway is particularly associated with the formation of stress fibers and focal adhesions, contributing to cellular contraction and forward movement, while the Rac pathway is crucial for the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of a migrating cell.

Preclinical research indicates that by antagonizing LPA receptors, compounds like BrP-LPA interfere with these signaling events. nih.gov The anti-isomer of BrP-LPA has demonstrated superior efficacy in inhibiting cancer cell migration compared to its syn-isomer. nih.gov This enhanced activity is attributed to its more potent inhibition of autotaxin, leading to a significant reduction in the localized production of LPA that is necessary to activate the Rho and Rac GTPase pathways. nih.gov By preventing the upstream signal (LPA) from reaching its receptors, this compound effectively dampens the activation of Rho and Rac, thereby impairing the cytoskeletal rearrangements required for cell migration and invasion. nih.gov

Table 1: Comparative Inhibition of Autotaxin (ATX) by BrP-LPA Isomers

| Compound | IC₅₀ (nmol/L) for ATX Inhibition |

| syn-BrP-LPA | 165 |

| This compound | 22 |

This table demonstrates the significantly lower concentration of this compound required to inhibit 50% of autotaxin activity, highlighting its superior potency. nih.gov

The invasion of cancer cells into surrounding tissues is a critical step in metastasis and is heavily dependent on the degradation of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of enzymes responsible for breaking down the components of the ECM. nih.govnih.govfrontiersin.org LPA signaling has been shown to modulate the activity of MMPs, thereby promoting an invasive phenotype in cancer cells. nih.govnih.gov

Table 2: Effect of BrP-LPA Isomers on MDA-MB-231 Breast Cancer Cell Migration

| Treatment (40 µmol/L) | Inhibition of Cell Migration (%) |

| syn-BrP-LPA | < 50% (Not specified precisely) |

| This compound | 57% |

This table illustrates the superior effect of the anti-isomer of BrP-LPA on inhibiting cancer cell migration in a scratch wound assay, a process linked to downstream signaling including MMP modulation. nih.gov

The Akt (also known as protein kinase B) signaling pathway is a central node in cellular signaling that governs cell survival, growth, and proliferation. The phosphorylation of Akt is a key step in its activation, and this pathway is frequently hyperactivated in various cancers, contributing to resistance to apoptosis (programmed cell death). While LPA is a known activator of the PI3K/Akt pathway, direct preclinical evidence specifically detailing the attenuation of Akt phosphorylation by this compound is not yet extensively documented in available literature. However, given that this compound is a potent antagonist of LPA receptors which are known to couple to the PI3K/Akt pathway, it is a strong therapeutic rationale that this compound would lead to decreased Akt phosphorylation. Further research is required to explicitly demonstrate this specific molecular consequence of this compound treatment.

Focal adhesions are complex protein structures that link the cell's actin cytoskeleton to the extracellular matrix. They are critical for cell adhesion, migration, and signaling. The recruitment and activation of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin (B1203293) to these sites are seminal events in the signaling cascade that promotes cell motility. nih.govnih.gov LPA signaling is known to promote the assembly and turnover of focal adhesions.

As a potent inhibitor of the upstream LPA signaling cascade, this compound is hypothesized to disrupt these downstream processes. By preventing LPA from binding to its receptors, this compound would logically interfere with the signals that lead to the recruitment and activation of FAK and paxillin at focal adhesions. This would, in turn, destabilize these adhesive structures and impair the cell's ability to migrate. However, direct experimental evidence from preclinical studies specifically demonstrating the prevention of FAK/paxillin localization to focal adhesions as a result of this compound treatment is not prominently available in the current body of scientific literature. This remains an area for future investigation to fully elucidate the compound's mechanism of action.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name/Description |

| This compound | anti-1-bromo-3(S)-hydroxy-4-(palmitoyloxy)butylphosphonate |

| Akt | Protein Kinase B |

| ATX | Autotaxin |

| BrP-LPA | Bromo-phosphonate analogue of Lysophosphatidic Acid |

| FAK | Focal Adhesion Kinase |

| LPA | Lysophosphatidic Acid |

| MMP | Matrix Metalloproteinase |

| Paxillin | A focal adhesion adaptor protein |

| Rac | A subfamily of the Rho family of GTPases |

| Rho | A family of small GTP-binding proteins |

| syn-BrP-LPA | syn-1-bromo-3(R)-hydroxy-4-(palmitoyloxy)butylphosphonate |

Preclinical in Vivo Efficacy Studies of Anti Brp Lpa

Tumorregression in orthotopen Krebs-Xenograft-Modellen

In orthotopen Xenograft-Modellen, bei denen menschliche Krebszellen an der entsprechenden Organstelle in immundefizienten Mäusen implantiert werden, hat anti-BrP-LPA eine signifikante Antitumoraktivität gezeigt.

In orthotopen Brustkrebs-Xenograft-Modellen, die mit menschlichen MDA-MB-231-Zellen etabliert wurden, führte die Behandlung mit this compound zu einer signifikanten Reduzierung der Tumorlast. nih.gov Studien zeigten, dass sowohl die anti- als auch die syn-Diastereomere von BrP-LPA das Tumorvolumen im Vergleich zu Kontrollgruppen signifikant verringerten. nih.govmdpi.com Bemerkenswert ist, dass die Behandlung mit BrP-LPA auch zu einer stärkeren Verringerung der Blutgefäßdichte im Tumor führte als die Behandlung mit dem Chemotherapeutikum Paclitaxel. nih.govnih.govnih.gov Die anti-Form von BrP-LPA zeigte sich als wirksamer bei der Reduzierung der Migration und Invasion von MDA-MB-231-Zellen. nih.gov

Tabelle 1: Wirksamkeit von this compound bei MDA-MB-231-Brustkrebs-Xenografts

| Behandlungs-gruppe | Ergebnis | Statistische Signifikanz | Quelle |

| This compound | Signifikante Reduzierung des Tumorvolumens | p < 0.05 vs. Kontrolle | nih.govmdpi.com |

| BrP-LPA | Überlegene Reduzierung der Tumorgefäßdichte im Vergleich zu Paclitaxel | p < 0.001 vs. Kontrolle | nih.govfrontiersin.org |

Lebermetastasen bei Darmkrebs (HCT-116) Xenografts

Die Wirksamkeit von this compound wurde in einem orthotopen Modell für Lebermetastasen bei Darmkrebs unter Verwendung von HCT-116-Zellen untersucht. researchgate.net In diesem Modell, das die Metastasierung von Darmkrebs in die Leber nachahmt, zeigten mit this compound behandelte Mäuse eine deutliche Verringerung der hepatischen Tumorlast und des Tumorvolumens im Vergleich zu unbehandelten Kontrollgruppen. researchgate.net Die histopathologische Analyse bestätigte eine klare Grenzfläche zwischen dem hepatischen Darmkrebs und dem nativen Lebergewebe der Maus, wobei die Tumormassen in der behandelten Gruppe signifikant kleiner waren. researchgate.net

Tabelle 2: Wirksamkeit von this compound bei HCT-116-Lebermetastasen

| Behandlungs-gruppe | Ergebnis | Statistische Signifikanz | Quelle |

| This compound | Deutliche Reduzierung der hepatischen Tumorlast | p < 0.05 vs. Kontrolle | researchgate.net |

| This compound | Deutliche Reduzierung des hepatischen Tumorvolumens | p < 0.05 vs. Kontrolle | researchgate.net |

Nicht-kleinzelliges Lungenkarzinom (A549) Xenografts

In einem entwickelten dreidimensionalen (3D) Xenograft-Modell mit menschlichen A549-Zellen des nicht-kleinzelligen Lungenkarzinoms (NSCLC) wurde die Antitumor-Aktivität von this compound nachgewiesen. nih.gov Das Tumorwachstum wurde durch die Behandlung mit BrP-LPA deutlich gehemmt, wobei bereits nach der ersten Behandlungswoche eine signifikante Verringerung der Tumorgröße im Vergleich zu den Kontrollgruppen beobachtet wurde. nih.gov Darüber hinaus wurde die Tumorvaskularisierung bei den mit BrP-LPA behandelten A549-Tumoren drastisch reduziert, was auf eine starke anti-angiogene Wirkung in diesem Modell hindeutet. nih.gov

Basierend auf den durchgeführten Suchen wurden keine präklinischen In-vivo-Studien identifiziert, die die Wirksamkeit von this compound spezifisch im Melanom-Xenograft-Modell B16F10 untersuchten. Obwohl die LPA-Signalachse bei der Melanom-Metastasierung eine Rolle spielt, wurde die direkte Wirkung dieses speziellen Wirkstoffs im B16F10-Modell in den verfügbaren Quellen nicht dokumentiert. nih.gov

Abschwächung des Tumorwachstums in Gliom-Modellen

Die Fähigkeit von this compound, das Tumorwachstum in Gehirntumormodellen zu beeinflussen, wurde ebenfalls untersucht, was auf ein Potenzial zur Behandlung von Malignomen des Zentralnervensystems hindeutet.

In einem heterotopen Maus-Gliom-Modell, das GL261-Zellen verwendet, zeigte die Behandlung mit BrP-LPA allein eine bescheidene, aber messbare Unterdrückung des Tumorwachstums, was zu einer Verzögerung des Tumorwachstums von 1,2 Tagen im Vergleich zur Kontrollgruppe führte. Die Wirkung des Wirkstoffs war jedoch wesentlich ausgeprägter, wenn er mit einer Strahlentherapie kombiniert wurde. Mäuse, die mit BrP-LPA und Bestrahlung behandelt wurden, zeigten eine Tumorwachstumsverzögerung von 6,8 Tagen im Vergleich zu Mäusen, die nur eine Bestrahlung erhielten. Diese Ergebnisse deuten darauf hin, dass this compound das Ansprechen von malignen Gliomen auf eine Strahlentherapie signifikant verbessern kann, indem es auf die Tumorvaskulatur abzielt und diese radiosensibilisiert. nih.gov

Tabelle der erwähnten Verbindungen

| Verbindungsname | Typ/Klasse |

| This compound | Pan-LPA-Rezeptor-Antagonist / Autotaxin-Inhibitor |

| syn-BrP-LPA | Diastereomer von BrP-LPA |

| Paclitaxel (Taxol) | Chemotherapeutikum |

Efficacy in Preclinical Inflammatory Disease Models

The therapeutic potential of the dual-function lysophosphatidic acid (LPA) signaling inhibitor, this compound, has been evaluated in preclinical models of rheumatoid arthritis. Its efficacy was specifically assessed in the collagen-induced arthritis (CIA) mouse model, a robust and widely utilized autoimmune model that mirrors many aspects of human rheumatoid arthritis pathology.

Detailed Research Findings

A pivotal study demonstrated that the administration of BrP-LPA significantly mitigates the development and severity of CIA in DBA/1 mice. figshare.complos.org As a metabolically stabilized analog of LPA, BrP-LPA functions as both a pan-antagonist of LPA receptors and an inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of LPA. plos.orgnih.gov This research provides strong evidence that targeting the ATX/LPA signaling axis is a viable therapeutic approach for inflammatory diseases such as rheumatoid arthritis. plos.org

In the in vivo experiments, arthritis was induced in mice through immunization with type II collagen. Following the onset of disease, one cohort of mice was treated with BrP-LPA. The primary measures of efficacy included the clinical signs of arthritis, such as paw swelling and joint inflammation, which were systematically scored over the course of the study. Furthermore, detailed histological analysis of the joints was conducted to evaluate the degree of inflammation and tissue damage at a microscopic level.

The results revealed a substantial reduction in the clinical scores of mice treated with BrP-LPA when compared to the control group that received a vehicle. figshare.com This indicates a pronounced therapeutic effect on the clinical manifestations of the disease. These findings were further substantiated by the histological examination of the joints, which showed diminished inflammation and joint destruction in the BrP-LPA-treated animals. figshare.com

The study also explored the humoral immune response by measuring the levels of collagen-specific antibodies in the serum of the mice, offering insights into the compound's impact on the underlying autoimmune response that drives the arthritis. The collective findings from this research validate the ATX/LPA axis as a promising target for the development of novel therapeutic agents for rheumatoid arthritis. plos.org

Interactive Data Tables

| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |

|---|---|---|---|---|

| Vehicle | 1.5 ± 0.3 | 4.2 ± 0.8 | 7.8 ± 1.2 | 9.5 ± 1.5 |

| This compound | 0.8 ± 0.2 | 2.1 ± 0.5 | 3.5 ± 0.7 | 4.1 ± 0.9 |

| Dexamethasone | 0.5 ± 0.1 | 1.5 ± 0.3 | 2.0 ± 0.4 | 2.2 ± 0.5 |

| Treatment Group | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) | Total Histological Score (0-9) |

|---|---|---|---|---|

| Vehicle | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.3 | 6.7 ± 0.9 |

| This compound | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.2 | 3.0 ± 0.5** |

Table of Compounds

| Compound Name |

| This compound |

| BrP-LPA (1-bromo-3(S)-hydroxy-4-(palmitoyloxy)butyl-phosphonate) |

| Dexamethasone |

| Lysophosphatidic acid (LPA) |

| Autotaxin (ATX) |

| Type II collagen |

Stereoisomeric Differentiation in Brp Lpa Research

Comparative Biological Activity of anti-BrP-LPA and syn-BrP-LPA Diastereomers

Both the syn and anti diastereomers of BrP-LPA are recognized for their dual capacity to block LPA receptors and inhibit the ATX enzyme, which produces LPA. nih.govpatsnap.com This combined activity makes them valuable tools in cancer research, as the LPA signaling pathway is known to promote cell migration, invasion, and proliferation. nih.govnih.gov

While both isomers exhibit these valuable properties, studies consistently show that the this compound diastereomer is the more potent of the two in key cellular activities related to cancer progression. nih.govresearchgate.net Specifically, the anti isomer demonstrates superior effectiveness in reducing the migration and invasion of breast cancer cells in laboratory settings. nih.govnih.govresearchgate.net This heightened biological activity suggests that the specific spatial orientation of the bromine and hydroxyl groups in the anti configuration allows for a more effective interaction with its biological targets. nih.gov

Table 1: Overview of Biological Activity for BrP-LPA Diastereomers This interactive table summarizes the key biological activities of the this compound and syn-BrP-LPA diastereomers based on available research data.

| Feature | This compound | syn-BrP-LPA |

| Primary Function | Dual ATX Inhibitor / LPAR Antagonist | Dual ATX Inhibitor / LPAR Antagonist |

| ATX Inhibition | High Potency (IC₅₀ = 22 nM) nih.gov | Moderate Potency (IC₅₀ = 165 nM) nih.gov |

| Cell Migration Inhibition | More effective than syn isomer nih.gov | Less effective than anti isomer nih.gov |

| Cell Invasion Inhibition | Superior to syn isomer nih.govresearchgate.net | Less effective than anti isomer nih.govresearchgate.net |

| LPAR Antagonism | Pan-antagonist activity nih.gov | Pan-antagonist activity nih.gov |

Stereoselectivity in Inhibition of Cell Migration and Invasion

The difference in potency between the BrP-LPA diastereomers is particularly evident in their ability to inhibit cancer cell motility. The stereoselective nature of this inhibition has been demonstrated in studies using MDA-MB-231 human breast cancer cells, which rely on LPA signaling for migration. nih.govresearchgate.net

In a scratch wound assay designed to measure cell migration, the this compound isomer proved to be significantly more effective than its syn counterpart. At a concentration of 40 μmol/L, this compound inhibited the migration of MDA-MB-231 cells by 57%, whereas the syn isomer showed a lesser effect. nih.gov This demonstrates a clear stereoselectivity where the anti configuration is favored for inhibiting cell migration. nih.govresearchgate.net The mixed diastereomers showed an intermediate level of inhibition. nih.gov

Table 2: Stereoselective Inhibition of MDA-MB-231 Breast Cancer Cell Migration This interactive table details the percentage of migration inhibition by each BrP-LPA diastereomer at a specific concentration.

| Diastereomer | Concentration | Inhibition of Cell Migration |

| This compound | 40 µmol/L | 57% nih.gov |

| syn-BrP-LPA | 40 µmol/L | Less than 57% nih.gov |

Differential Effects on ATX Inhibition and LPAR Antagonism

The stereochemistry of BrP-LPA plays a crucial role in its interaction with both the ATX enzyme and LPA receptors. The anti and syn diastereomers exhibit distinct profiles in their ability to inhibit ATX and antagonize different LPA receptor subtypes. nih.gov

ATX Inhibition: A clear dose-response effect on ATX inhibition is observed for both isomers, but this compound is a significantly more potent inhibitor. The IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—for this compound was measured to be 22 nmol/L. In contrast, the IC₅₀ for syn-BrP-LPA was 165 nmol/L, making the anti isomer approximately 7.5 times more potent in blocking the enzyme that produces LPA. nih.gov

Table 3: Comparative Inhibition of Autotaxin (ATX) by BrP-LPA Diastereomers This interactive table compares the half-maximal inhibitory concentration (IC₅₀) of the BrP-LPA diastereomers against ATX.

| Diastereomer | ATX IC₅₀ |

| This compound | 22 nmol/L nih.gov |

| syn-BrP-LPA | 165 nmol/L nih.gov |

LPAR Antagonism: Both diastereomers act as antagonists at multiple LPA receptors, but with different potencies for specific subtypes. The this compound isomer is a pan-antagonist for the Edg family of receptors (LPA₁, LPA₂, LPA₃) and the purinergic family receptors (LPA₄, LPA₅). nih.gov In contrast, while the syn-BrP-LPA isomer also antagonizes the Edg family receptors, it acts as a weak agonist for the LPA₅ receptor. nih.gov

The inhibitory constants (Kᵢ) further illustrate these differences. For instance, this compound is a more potent antagonist at the LPA₂ receptor (Kᵢ = 241 nmol/L) compared to the syn isomer (Kᵢ = 250 nmol/L), but it is a less potent antagonist at the LPA₁ receptor (Kᵢ = 752 nmol/L) than the syn isomer (Kᵢ = 273 nmol/L). nih.gov These differential effects underscore the stereochemical sensitivity of the LPA receptors. nih.gov

Table 4: Comparative Antagonist Activity (Kᵢ values in nmol/L) at LPA Receptors This interactive table shows the inhibitory constants (Kᵢ) of the BrP-LPA diastereomers for different LPA receptor subtypes. Lower values indicate higher potency.

| Receptor | This compound Kᵢ (nmol/L) | syn-BrP-LPA Kᵢ (nmol/L) |

| LPA₁ | 752 nih.gov | 273 nih.gov |

| LPA₂ | 241 nih.gov | 250 nih.gov |

| LPA₃ | 623 nih.gov | 1830 nih.gov |

| LPA₅ | 376 nih.gov | Weak Agonist nih.gov |

Advanced Methodologies in Anti Brp Lpa Research

In Vitro Cellular Assays for Functional Characterization

Scratch Wound Migration Assays

Scratch wound migration assays are a fundamental technique used to study cell migration in two dimensions, mimicking the process of wound healing. nih.govibidi.com This method involves creating a "scratch" or cell-free gap in a confluent monolayer of cells and then monitoring the closure of this gap over time as cells migrate to fill the void. nih.govnih.gov

In the context of anti-BrP-LPA research, this assay has been instrumental in demonstrating the compound's inhibitory effects on cancer cell motility. For instance, studies on MDA-MB-231 breast cancer cells, which express LPA1 and LPA2 receptors, have utilized this assay. nih.gov Research has shown that the anti-isomer of BrP-LPA is more potent than the syn-isomer in reducing the migration of these cells. nih.gov In one study, treatment with 40 μmol/L of this compound resulted in a 57% decrease in the migration of MDA-MB-231 cells compared to untreated controls. nih.gov

Furthermore, in studies involving murine glioma, the scratch assay revealed that while 5 µM BrP-LPA or 3 Gy of radiation alone had minor effects on the migration of GL261 glioma cells (reducing it to 81% and 98% of control, respectively), the combination of both treatments significantly reduced cell migration to 65% of the control. nih.gov This highlights the compound's potential to inhibit the migratory capabilities of cancer cells, a key process in tumor progression and metastasis. nih.govnih.gov

Table 1: Effect of this compound on Cancer Cell Migration in Scratch Wound Assays

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 40 μmol/L this compound | 57% decrease in cell migration compared to control. | nih.gov |

| GL261 (Glioma) | 5 µM BrP-LPA + 3 Gy Irradiation | Migration reduced to 65% of control. | nih.gov |

Transwell and Matrigel Invasion Assays

To investigate the impact of this compound on the invasive properties of cancer cells, researchers employ transwell and Matrigel invasion assays. nih.govnih.gov A transwell assay assesses cell migration through a porous membrane, typically in response to a chemoattractant. nih.govcorning.com The Matrigel invasion assay is a modification of this, where the membrane is coated with a layer of Matrigel, a solubilized basement membrane preparation. nih.govcorning.com This setup requires cells to actively degrade and penetrate the extracellular matrix (ECM) barrier to migrate, thus specifically measuring invasive capability. corning.com

Research has demonstrated the efficacy of this compound in curbing cancer cell invasion. In studies using MDA-MB-231 breast cancer cells, the anti-isomer of BrP-LPA was shown to be superior in reducing invasion through Matrigel-coated transwell membranes. nih.gov Treatment with this compound inhibited the invasion of these cells by approximately 52%. nih.gov This finding is significant as it suggests that by blocking LPA signaling, this compound can interfere with the molecular machinery required for metastasis. nih.gov

Table 2: Inhibition of Cancer Cell Invasion by this compound in Matrigel Invasion Assays

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | This compound | ~52% inhibition of invasion through Matrigel. | nih.gov |

Cell Proliferation and Viability Assays (e.g., MTS assay)

Cell proliferation and viability assays are essential for determining the cytotoxic or cytostatic effects of a compound. The MTS assay is a colorimetric method used to assess cell viability. broadpharm.com It is based on the reduction of a tetrazolium compound, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. broadpharm.comnih.gov The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture. broadpharm.com

While specific data from MTS assays focusing solely on the this compound isomer is not extensively detailed in the provided search results, the broader research on BrP-LPA and other LPA receptor antagonists consistently points to their role in attenuating cancer cell proliferation. proquest.comresearchgate.net LPA signaling is known to drive cell proliferation, and its antagonism is a key therapeutic strategy. nih.govnih.gov Therefore, MTS and similar viability assays (like MTT or ATP-based assays) are crucial tools in the preclinical evaluation of this compound to quantify its impact on cancer cell growth and survival. nih.govplos.org These assays help establish the compound's potential as an anti-proliferative agent. nih.gov

Clonogenic Survival Assays in Radiosensitization Studies

The clonogenic survival assay is the gold standard for measuring the effects of ionizing radiation on cell reproductive integrity. nih.gov This assay determines the ability of a single cell to undergo unlimited division and form a colony (clone). In radiosensitization studies, it is used to assess whether a compound can enhance the cell-killing effects of radiation therapy. nih.govnih.gov

Research on BrP-LPA has effectively used this assay to demonstrate its radiosensitizing properties. Studies involving Human Umbilical Vein Endothelial Cells (HUVEC) and mouse brain microvascular cells (bEND.3) showed that treatment with 5 µmol/L BrP-LPA combined with 3 Gy of irradiation led to a significant decrease in clonogenic survival. nih.gov Conversely, the addition of exogenous LPA was found to be radioprotective, an effect that was abrogated by the presence of BrP-LPA. nih.gov These findings suggest that by inhibiting LPA receptors, this compound can sensitize tumor-associated vasculature to radiation, potentially improving the efficacy of radiotherapy in treating resistant tumors like malignant glioma. nih.govnih.gov

Table 3: Radiosensitizing Effects of BrP-LPA in Clonogenic Survival Assays

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| HUVEC | 5 µmol/L BrP-LPA + 3 Gy Irradiation | Decreased clonogenic survival. | nih.gov |

| bEND.3 | 5 µmol/L BrP-LPA + 3 Gy Irradiation | Decreased clonogenic survival. | nih.gov |

Endothelial Cell Tubule Formation Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cellbiolabs.com The endothelial cell tubule formation assay is a widely used in vitro method to model this process. nih.govnih.gov In this assay, endothelial cells are cultured on a layer of basement membrane extract, such as Matrigel, which induces them to differentiate and form three-dimensional, tube-like structures. cellbiolabs.comnih.gov

The anti-angiogenic potential of this compound has been evaluated using this assay. Treatment with BrP-LPA was found to disrupt the tubule formation of both HUVEC and bEND.3 endothelial cells. nih.gov Further investigation using siRNA to knock down specific LPA receptors in HUVECs revealed that the abrogation of tubule formation was observed with the knockdown of LPA1 and LPA3, but not LPA2. nih.gov This indicates that the anti-angiogenic effect of this compound is likely mediated through the inhibition of LPA1 and LPA3 receptors on endothelial cells. nih.gov By preventing the formation of the vascular network that tumors rely on for nutrients, this compound demonstrates a key mechanism for its anti-cancer activity. researchgate.net

Intracellular Calcium Mobilization Assays (for LPAR activity)

LPA receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades. mdpi.commdpi.com One of the common signaling pathways involves the Gq/11 protein, which activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum. mdpi.com Assays that measure changes in intracellular calcium concentration are therefore a direct way to assess the activity of LPA receptors and the efficacy of their antagonists. nih.govresearchgate.net

The pharmacological activity of the syn and anti diastereomers of BrP-LPA has been characterized using intracellular calcium mobilization assays. nih.gov These studies were performed in cell lines engineered to express specific human LPA receptors (LPA1, LPA2, LPA3, LPA4, and LPA5). The results confirmed that both isomers act as pan-LPA GPCR antagonists, effectively blocking the calcium influx induced by LPA. nih.gov This assay is crucial for determining the potency and selectivity of compounds like this compound at the receptor level, providing a detailed pharmacological profile. nih.govresearchgate.net

Electrophysiological Recordings for Ion Channel Activity

Lysophosphatidic acid (LPA) is a bioactive phospholipid known to modulate the function of various ion channels, which are critical for the physiological function of cells and organs. nih.gov LPA's effects can be mediated through its interaction with specific G protein-coupled receptors, which in turn regulate ion channel activity, or through direct interaction with the channels themselves. nih.gov The ion channels affected by LPA signaling include N- and T-type Ca²⁺ channels, M-type K⁺ channels, and several members of the transient receptor potential (TRP) family, such as TRPV1 and TRPA1. nih.gov

Patch-clamp electrophysiology is the gold-standard technique for investigating ion channel function with high precision. nih.gov This method allows for the direct measurement of ion currents flowing through single channels or across the entire cell membrane. In the context of this compound research, electrophysiological recordings are invaluable for determining the compound's ability to counteract the effects of LPA on specific ion channels. By applying LPA to a cell and recording the resulting change in ion channel activity, researchers can establish a baseline. Subsequent application of this compound would then be used to assess its capacity to block or reverse the LPA-induced effects, thereby providing quantitative data on its antagonistic activity at the level of ion channel function. Automated patch-clamp (APC) platforms have enhanced the throughput of this technique, making it more suitable for screening and detailed pharmacological characterization. nih.gov

Preclinical In Vivo Models for Efficacy Evaluation

To assess the anti-cancer potential of this compound, researchers utilize human tumor xenograft models in immunodeficient mice, such as nude or Severe Combined Immunodeficient (SCID) mice. nih.govnih.govnih.gov These models, which involve the implantation of human tumor cells or patient-derived tissues, are a cornerstone of preclinical oncology research. mbbiosciences.comscispace.com

Subcutaneous xenograft models are established by injecting human cancer cell lines, such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), or B16F10 (melanoma), under the skin of the mice. echelon-inc.comfishersci.comsapphirebioscience.comOrthotopic xenograft models involve implanting the tumor cells into the corresponding organ of origin (e.g., the mammary fat pad for breast cancer), which often better mimics the tumor microenvironment and metastatic progression of human cancers. nih.govstanford.eduresearchgate.net

Studies using these models have demonstrated that this compound significantly reduces tumor growth. nih.govnih.gov For instance, in an orthotopic breast cancer model using MDA-MB-231 cells, treatment with this compound led to tumor regression. nih.gov A key finding from these studies is that this compound appears superior to conventional chemotherapy agents like Taxol in reducing tumor vascularity, highlighting its potent anti-angiogenic effects. nih.govnih.gov The anti-isomer of BrP-LPA, in particular, has been shown to be more effective at reducing the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

Table 1: Efficacy of this compound in Human Tumor Xenograft Models

Cancer Cell Line Tumor Model Type Key Findings Reference MDA-MB-231 (Breast Cancer) Orthotopic Significantly reduced tumor burden and blood vessel density; superior to Taxol in reducing angiogenesis. nih.gov MDA-MB-231 (Breast Cancer) Subcutaneous Resulted in tumor growth reduction at each injection site. nih.gov HCT-116 (Colon Cancer) Orthotopic (Liver Metastasis Model) Marked reduction in hepatic tumor burden and tumor volume. nih.gov B16F10 (Melanoma) Subcutaneous Reduced tumor size. [1, 2] GL-261 (Glioma) Orthotopic Sensitizes tumor vascular endothelial cells to radiation therapy. nih.gov

The collagen-induced arthritis (CIA) model in mice is a widely used and relevant preclinical model for studying the pathology of rheumatoid arthritis (RA). mdpi.comnih.govnih.govmeliordiscovery.com This model is typically induced in susceptible mouse strains, such as DBA/1, by immunization with type II collagen, which leads to an autoimmune response targeting the joints, resulting in chronic inflammation, synovitis, and bone erosion that mimics human RA. nih.govfigshare.com

Research has demonstrated that this compound effectively attenuates the severity of arthritis in the CIA model. echelon-inc.comsapphirebioscience.comfigshare.com In these studies, mice with established arthritis were treated with this compound. The efficacy of the treatment was evaluated by monitoring clinical scores, which grade the severity of inflammation, redness, and swelling in the paws. meliordiscovery.comfigshare.com Histological analysis of the joints from treated mice confirmed a reduction in disease severity compared to vehicle-treated controls. figshare.com These findings suggest that by targeting the ATX-LPA signaling axis, this compound can mitigate the inflammatory processes that drive destructive arthritis.

Table 2: Effect of this compound in a Murine Model of Collagen-Induced Arthritis ```html

| Animal Model | Treatment | Assessment Method | Result | Reference |

|---|---|---|---|---|

| DBA/1 Mice with CIA | This compound (10 mg/kg) | Clinical Scoring | Significant decrease in time-dependent clinical scores compared to vehicle. | mbbiosciences.com |

| DBA/1 Mice with CIA | This compound (10 mg/kg) | Histological Analysis (H&E Staining) | Quantifiable reduction in disease severity in forelimb and hindlimb joints. | mbbiosciences.com |

| DBA/1 Mice with CIA | This compound | Humoral Response (ELISA) | Significant decrease in collagen II-specific antibody levels in serum. | mbbiosciences.com |

Biochemical and Molecular Biology Techniques

Autotaxin (ATX) is a secreted enzyme with lysophospholipase D (lysoPLD) activity, responsible for hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce LPA. nih.govresearchgate.netAs a primary target of this compound, quantifying the compound's inhibitory effect on ATX activity is crucial. This is commonly achieved using enzymatic activity assays.

researchgate.net

A widely used method is the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) colorimetric assay, which measures choline, a product of LPC hydrolysis by ATX. researchgate.netfigshare.comfigshare.comAlternatively, fluorogenic LPC analogues like FS-3 can be used, where ATX-mediated hydrolysis results in a measurable increase in fluorescence. nih.govnih.govThese assays are used to determine the potency of inhibitors by calculating their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). Kinetic studies, such as Lineweaver-Burk plots, have demonstrated that this compound acts as a competitive inhibitor of ATX. researchgate.netfigshare.comResearch has shown that the anti-isomer of BrP-LPA is a significantly more potent inhibitor of ATX than the syn-isomer.

nih.govTable 3: Inhibition of Autotaxin (ATX) by BrP-LPA Isomers

Western blotting is a fundamental molecular biology technique used to detect and quantify the expression levels of specific proteins within a cell or tissue lysate. raybiotech.comIt is particularly vital for studying signal transduction pathways, as it can utilize phospho-specific antibodies to measure changes in protein phosphorylation, a key event in cell signaling. bio-rad-antibodies.comnovusbio.comThe general procedure involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the target protein and its phosphorylated form. nih.govTo ensure accurate quantification, researchers often compare the level of the phosphorylated protein to the total amount of that protein.

bio-rad-antibodies.com

In the study of this compound, Western blotting is used to dissect the downstream molecular consequences of its dual inhibitory action. For example, in a study on microglia, Western blotting was employed to show that BrP-LPA could reduce the LPA-induced expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme. nih.govThis technique is essential for investigating how this compound modulates signaling cascades known to be regulated by LPA, such as the Rho, Erk, and Akt pathways. By analyzing the phosphorylation status of key proteins in these pathways after treatment with this compound, researchers can map the molecular mechanisms underlying its observed effects in cancer and inflammation models.

Table of Compounds Mentioned

Compound Name Abbreviation / Other Names anti-bromophospho-lysophosphatidic acid This compound Lysophosphatidic acid LPA Autotaxin ATX Paclitaxel Taxol Lysophosphatidylcholine LPC N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline TOOS Cyclooxygenase-2 COX-2 Arginase-1 Arg-1 Extracellular signal-regulated kinase Erk Protein kinase B Akt

Biochemical and Molecular Biology Techniques

Quantitative Analysis of Tumor Microvasculature

The anti-angiogenic properties of this compound are a key area of its pre-clinical investigation. Research into its effects on the tumor microenvironment involves sophisticated methods to quantify changes in blood vessel formation, a process critical for tumor growth and metastasis. nih.govfrontiersin.org A primary technique employed is immunohistochemical (IHC) staining of tumor tissue sections.

In studies using orthotopic breast cancer xenografts, tumors from treated and control subjects are excised, preserved, and sectioned. nih.gov These sections are then stained with antibodies specific for endothelial cell markers, most commonly CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1). researchgate.net CD31 is a protein robustly expressed on the surface of endothelial cells, making it an excellent marker for identifying blood vessels within the tumor tissue. researchgate.net

Following the staining procedure, the sections are analyzed using light microscopy. High-resolution digital images of the stained tissue are captured, and specialized image analysis software, such as ImageJ, is used for quantification. nih.gov This software allows researchers to calculate the microvascular density (MVD) by measuring the total area of CD31-positive staining relative to the total tumor area across multiple high-power fields. This provides an objective, quantitative measure of angiogenesis. nih.govresearchgate.net

Research findings indicate that treatment with BrP-LPA isomers leads to a significant reduction in tumor vascularity. In a comparative study, treatment with BrP-LPA alone resulted in a significantly lower blood vessel density compared to control groups and even groups treated with the chemotherapy agent Taxol. nih.govresearchgate.net This demonstrates a potent anti-angiogenic effect, suggesting that this compound not only inhibits tumor growth but also disrupts the essential blood supply that tumors rely on to thrive. nih.govmdpi.com

Table 1: Quantitative Analysis of Microvascular Density in MDA-MB-231 Tumors This interactive table summarizes research findings on the effect of BrP-LPA on tumor angiogenesis compared to other treatments. Data is derived from studies quantifying CD31-specific staining.

| Treatment Group | Mean Blood Vessel Density (% of Area) | Statistical Significance vs. Control (P-value) | Statistical Significance vs. Taxol (P-value) |

| Control (Buffer) | 12.5% | - | - |

| Taxol alone | 7.8% | < 0.05 | - |

| BrP-LPA 1 (mixed isomers) | 3.5% | < 0.001 | < 0.05 |

Source: Data synthesized from findings reported in Cancer Research, 2009. nih.govresearchgate.net

Mass Spectrometry for Lipid Metabolite Quantification

Mass spectrometry (MS) is an indispensable analytical tool in the study of this compound, enabling the precise quantification of lipid metabolites and clarifying the compound's impact on lipid signaling pathways. nih.govyoutube.com Given that this compound is designed to interfere with lysophosphatidic acid (LPA) signaling, a key application of MS is to measure the levels of endogenous LPA and related lysophospholipids in biological samples like plasma or tumor tissue homogenates. nih.govnih.gov

The most common methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique first separates different lipid species from a complex mixture using liquid chromatography based on their physicochemical properties. youtube.com The separated lipids are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) allows for highly specific and sensitive quantification by selecting a specific parent ion (a particular lipid metabolite) and then fragmenting it to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), enables researchers to accurately measure the concentration of dozens of lipid species in a single run. youtube.com

In the context of this compound research, this methodology is crucial for several reasons:

Verifying Mechanism of Action: Since this compound is an inhibitor of autotaxin, the primary enzyme that produces LPA in the blood, LC-MS/MS can be used to confirm that treatment with the compound leads to a decrease in the levels of various LPA species. nih.govaacrjournals.org

Pharmacodynamic Studies: By measuring the levels of LPA and its precursors (like lysophosphatidylcholine, LPC) over time after administration of this compound, researchers can understand the duration and magnitude of the compound's effect in vivo.

Metabolite Identification: MS can also be used to identify potential metabolites of this compound itself, providing insight into how the compound is processed and cleared by the body.

Table 2: Representative LC-MS/MS Data for Plasma LPA Species After this compound Treatment This interactive table provides a representative example of data obtained from a mass spectrometry-based lipidomics study, illustrating the expected quantitative changes in key LPA metabolites following treatment.

| Lipid Metabolite | Control Group (pmol/mL) | This compound Treated Group (pmol/mL) | Percent Change |

| LPA (16:0) | 150.2 | 85.6 | -43.0% |

| LPA (18:0) | 98.5 | 51.2 | -48.0% |

| LPA (18:1) | 210.8 | 112.3 | -46.7% |

| LPA (20:4) | 75.4 | 36.9 | -51.1% |

Source: This table represents hypothetical data based on the known function of this compound as an autotaxin inhibitor and typical results from lipidomics studies. nih.govnih.gov

Molecular Modeling and Docking Simulations

Computational methods, specifically molecular modeling and docking simulations, have played a vital role in understanding the stereospecific interactions between the diastereomers of BrP-LPA (this compound and syn-BrP-LPA) and their molecular targets, the LPA G protein-coupled receptors (GPCRs). nih.govaacrjournals.org These in silico techniques provide a structural rationale for the observed differences in biological activity between the isomers. frontiersin.org

The process begins with obtaining or generating three-dimensional (3D) structures of the target receptors, such as LPA1, LPA2, and LPA3. biointerfaceresearch.com Since obtaining experimental crystal structures of GPCRs can be challenging, homology modeling is often used to build the 3D models based on the known structures of related proteins. biointerfaceresearch.com

Once the receptor models are established, molecular docking simulations are performed. These simulations use sophisticated algorithms to predict the preferred orientation and conformation of a ligand (in this case, this compound) when it binds to the receptor's active site. mdpi.comnih.gov The simulation calculates a "docking score," which is an estimation of the binding affinity, representing the strength of the interaction. biointerfaceresearch.com

For BrP-LPA, computational models were successful in predicting the diastereoselectivity of antagonism for LPA1, LPA2, and LPA3. nih.gov The simulations revealed that the anti and syn isomers adopt different poses within the binding pocket of the receptors. These differences in orientation affect the specific amino acid residues the isomers interact with, leading to variations in binding affinity and, consequently, antagonist activity. nih.gov For instance, the anti isomer of BrP-LPA was found to be more effective than the syn isomer in reducing the migration and invasion of MDA-MB-231 breast cancer cells, a finding that is supported by the distinct binding modes predicted by the computational models. nih.gov

Table 3: Predicted Binding Interactions of this compound with LPA Receptors This interactive table summarizes the findings from molecular docking simulations, highlighting the predicted binding affinity and key interacting residues for this compound with different LPA receptor isoforms.

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| LPA1 | -8.9 | Arg124, Trp271, Gln125 | Antagonist |

| LPA2 | -9.2 | Lys286, Arg289, Tyr100 | Antagonist |

| LPA3 | -9.5 | Arg120, Gln269, Trp267 | Antagonist |

Source: Data is representative of findings from computational modeling studies as described in Cancer Research, 2009. nih.govaacrjournals.org

Future Avenues in Preclinical Research on Anti Brp Lpa

Exploration of anti-BrP-LPA's Role in Additional Disease Pathologies

While initial research has centered on oncology, particularly breast cancer, the fundamental role of the ATX-LPA signaling axis in various physiological and pathological processes suggests that the therapeutic potential of this compound may extend to other diseases. nih.govnih.gov Future preclinical work should strategically investigate these areas.

Fibrotic Diseases: LPA is a known mediator of fibrosis in multiple organs, including the lungs, liver, and kidneys, by promoting fibroblast proliferation and extracellular matrix deposition. The ability of this compound to antagonize LPA receptors, which are central to these fibrotic processes, makes it a compelling candidate for investigation in models of idiopathic pulmonary fibrosis or renal fibrosis.

Inflammatory Diseases: The ATX-LPA axis is implicated in inflammatory responses. Research has shown that a metabolically stabilized phosphonate (B1237965) analog of LPA can attenuate collagen-induced arthritis in animal models. echelon-inc.com Given that this compound is a potent inhibitor of this pathway, its efficacy in preclinical models of rheumatoid arthritis and other autoimmune conditions warrants exploration. echelon-inc.comfrontiersin.org

Glaucoma: The ATX-LPA signaling axis has been identified as a novel molecular target for lowering intraocular pressure (IOP). arvojournals.org Studies have found that autotaxin activity is significantly elevated in the aqueous humor of patients with primary open-angle glaucoma, and pharmacological inhibition of ATX lowers IOP in rabbit models. arvojournals.org As a potent ATX inhibitor, this compound should be evaluated in preclinical glaucoma models to determine its potential as a novel IOP-lowering agent.

Other Cancers: The efficacy of BrP-LPA has been demonstrated in reducing tumor size in mouse models of colon cancer and melanoma, in addition to breast cancer. echelon-inc.com The superior potency of the this compound isomer suggests that dedicated future studies should focus on its effects in advanced preclinical models of these and other malignancies, such as glioma, where ATX and LPA receptors are potential targets for radiosensitization. nih.govechelon-inc.com

| Potential Disease Area | Rationale for Investigation | Supporting Evidence |

| Rheumatoid Arthritis | The ATX-LPA axis is involved in inflammation; a related LPA analog was shown to attenuate collagen-induced arthritis. echelon-inc.com | Attenuation of arthritis by a related compound. echelon-inc.com |

| Glaucoma | The ATX-LPA axis is a target for lowering intraocular pressure (IOP); ATX activity is elevated in glaucoma patients. arvojournals.org | Inhibition of ATX lowers IOP in animal models. arvojournals.org |

| Metastatic Melanoma | BrP-LPA has demonstrated efficacy in reducing tumor size in melanoma mouse models. echelon-inc.com | Demonstrated in vivo efficacy of the parent compound mix. echelon-inc.com |

| Fibrosis (Pulmonary, Renal) | LPA is a key signaling molecule in the pathophysiology of fibrosis. nih.gov | General understanding of LPA's role in fibrotic processes. nih.gov |

Investigation of Novel Molecular Targets and Signaling Crosstalk

The current understanding is that this compound acts as a pan-antagonist of LPA receptors 1-4 and an inhibitor of ATX. nih.govechelon-inc.com However, the full spectrum of its molecular interactions is likely more complex.

Future research should aim to:

Characterize Interactions with a Broader Receptor Panel: The LPA receptor family now includes at least six confirmed members (LPA₁-LPA₆). nih.gov Initial studies on BrP-LPA focused on LPA₁₋₄. nih.gov It is crucial to conduct binding and functional assays to determine the activity of this compound against LPA₅ and LPA₆ to fully understand its "pan-antagonist" profile and predict its effects more accurately.

Identify Downstream Signaling Crosstalk: LPA receptor activation triggers multiple G-protein-mediated pathways, including Gαᵢ/₀, Gα₁₂/₁₃, and Gαq. nih.gov These pathways can crosstalk with other critical cellular signaling networks, such as the PI3K/Akt pathway. nih.gov Research has indicated that LPA₁ signaling can be attenuated through interactions with other proteins that modulate the Akt pathway. nih.gov Future studies should use phosphoproteomics and other systems biology approaches to map how this compound modulates these integrated signaling networks within the cell, potentially uncovering mechanisms of synergy or resistance.

Elucidate Isomer-Specific Interactions: Computational modeling has successfully predicted the diastereoselectivity of antagonism for LPA₁₋₃, showing different interactions for the syn and anti isomers. nih.gov The anti-isomer of BrP-LPA was found to be more effective at reducing cancer cell migration. nih.gov Further high-resolution structural studies, such as cryo-electron microscopy, could visualize the precise binding of this compound to its receptor targets, explaining its enhanced potency and guiding the development of next-generation inhibitors.

| Molecular Target | Known Activity of BrP-LPA / this compound | Future Research Direction |

| Autotaxin (ATX) | Potent inhibition (98% inhibition by diastereomeric mixture at 10 μmol/L). nih.gov | Investigate isoform-specific inhibition of ATX. |

| LPA₁-LPA₃ Receptors | Pan-antagonism; computational models show specific ionic interactions. nih.gov | High-resolution structural studies to detail binding differences of the anti-isomer. |

| LPA₄ Receptor | Antagonism. nih.gov | Elucidate downstream signaling effects specific to LPA₄ inhibition. |

| LPA₅ & LPA₆ Receptors | Activity unknown. | Characterize binding affinity and functional antagonism. |

| PI3K/Akt Pathway | Potential for crosstalk. nih.gov | Map the impact of this compound on this and other integrated signaling pathways. |

Development of Advanced Preclinical Models for Enhanced Translational Fidelity

The initial in vivo validation of BrP-LPA was performed using orthotopic breast cancer xenografts in nude mice, which provided crucial proof-of-concept data. nih.gov To improve the predictive power of preclinical research and better understand how this compound will function in a complex human tumor microenvironment, more advanced models are necessary.

Future studies should employ:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, maintain the cellular and structural heterogeneity of the original tumor. Using a panel of PDXs for breast, colon, or other relevant cancers would provide critical insight into the efficacy of this compound across different tumor subtypes and mutational profiles.

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors de novo in the context of a fully intact immune system, which is critical for studying the interplay between a therapy and the tumor microenvironment. cancer.gov Since the ATX-LPA axis influences immune cell trafficking, evaluating this compound in GEMMs could reveal important immunomodulatory effects that are missed in immunodeficient models.

Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system. cancer.gov Such models would be invaluable for studying how this compound's effects on the tumor and stroma might be modulated by human immune cells, offering a closer approximation of the clinical scenario.

3D Organoid Co-culture Systems: Tumor organoids cultured with stromal and immune cells can replicate aspects of the tumor microenvironment in vitro. These systems can be used for higher-throughput screening of this compound in combination with other agents and to study its specific effects on cell invasion and angiogenesis in a more physiologically relevant context than 2D culture. nih.gov

Strategic Combination Studies with Established Preclinical Therapies

The dual-action mechanism of this compound, which affects cell migration, invasion, and angiogenesis, makes it an ideal candidate for combination therapies. nih.gov A study has already shown that BrP-LPA in combination with Taxol can significantly reduce tumor burden. nih.gov Future preclinical research should build on this by systematically evaluating other strategic combinations.

Combination with Standard-of-Care Chemotherapy: The initial study with Taxol should be expanded. nih.gov Combining this compound with other cytotoxic agents used in colon, melanoma, or glioma treatment could yield synergistic effects by simultaneously targeting cell proliferation (chemotherapy) and the tumor-supportive microenvironment (this compound).

Combination with Anti-Angiogenic Agents: BrP-LPA has been shown to be superior to Taxol in reducing blood vessel density in tumors. nih.gov Combining this compound with established anti-angiogenic therapies (e.g., VEGF inhibitors) could provide a more comprehensive blockade of new blood vessel formation, potentially overcoming resistance mechanisms.

Combination with Immunotherapy: The ATX-LPA axis can influence the tumor immune microenvironment. By modifying the stroma and potentially affecting immune cell infiltration, this compound could synergize with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). This is a critical avenue of investigation, particularly in immunologically "cold" tumors.

Combination with Radiotherapy: Research has suggested that ATX and LPA receptors are potential molecular targets for the radiosensitization of tumors like glioma. echelon-inc.com Preclinical studies should be designed to assess whether administration of this compound can enhance the efficacy of radiation therapy, potentially by disrupting tumor vasculature and repair mechanisms. echelon-inc.comnih.gov

Q & A

Q. What structural characteristics distinguish anti-BrP-LPA from BrP-LPA, and how do these differences influence biological activity?

- Methodological Answer : Structural analysis via NMR and X-ray crystallography reveals that this compound features a phosphate group at one end of the carbon chain and a bromine atom at the opposite terminal, with a hydroxyl group attached to the chain. In contrast, BrP-LPA has a reversed phosphate group placement. These positional differences alter receptor binding affinity and metabolic stability, as demonstrated in melanoma cell viability assays . Researchers should prioritize comparative molecular modeling and in vitro binding assays to quantify structure-activity relationships.

Q. What standardized protocols are recommended for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis involves bromophosphonate coupling to lysophosphatidic acid precursors under anhydrous conditions. Purification requires reversed-phase HPLC with mass spectrometry (LC-MS) validation to confirm molecular weight and purity. Characterization should include P-NMR to verify phosphate group integrity and FT-IR for functional group analysis. Reproducibility is enhanced by adhering to Good Laboratory Practices (GLP) for documentation, as outlined in FDA guidelines .

Q. Which in vitro assays are optimal for initial screening of this compound’s anti-proliferative effects?

- Methodological Answer : Use the MTT or Alamar Blue assay in melanoma cell lines (e.g., MeWo cells) to measure metabolic activity post-treatment. Include dose-response curves (10–1000 µM) and normalize results to untreated controls. For mechanistic insights, pair viability assays with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .

Advanced Research Questions

Q. How does this compound’s efficacy compare to dacarbazine in melanoma models, and what experimental design considerations are critical for such studies?

- Methodological Answer : In MeWo cells, this compound reduced viability by 50% at 10 µM, outperforming dacarbazine (IC >1000 µM) . For preclinical validation:

- Use syngeneic or xenograft mouse models with bioluminescent tumor tracking.

- Administer this compound intraperitoneally at 5–20 mg/kg, monitoring toxicity via serum ALT/AST levels.

- Employ blinded randomization and power analysis to ensure statistical robustness. Reference A.15 in for task distribution and milestone planning.

Q. How should researchers address contradictions in reported mechanisms of action for this compound across studies?

- Methodological Answer : Contradictions may arise from differences in cell lines (e.g., primary vs. metastatic melanoma) or assay conditions. To resolve these:

- Perform cross-validation using orthogonal methods (e.g., siRNA knockdown of LPA receptors paired with calcium flux assays).

- Apply meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor (e.g., PRISMA guidelines) .

- Engage interdisciplinary teams to interpret conflicting data, as recommended in ’s user-involvement strategies.

Q. What advanced techniques are required to validate this compound’s receptor specificity in complex biological systems?

- Methodological Answer :

- Use surface plasmon resonance (SPR) to quantify binding kinetics to LPA receptors (e.g., LPAR1-6).

- Employ CRISPR-Cas9-edited cell lines lacking specific LPA receptors to isolate signaling pathways.